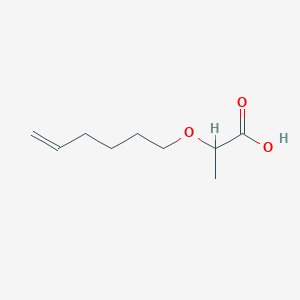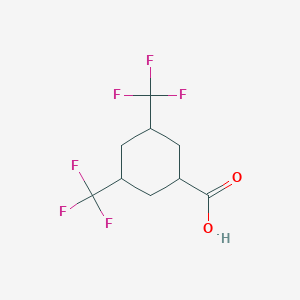
2-Hex-5-enoxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hex-5-enoxypropanoic acid is an organic compound that belongs to the class of carboxylic acids It features a hexenyl group attached to a propanoic acid moiety through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hex-5-enoxypropanoic acid can be achieved through several methods. One common approach involves the reaction of 5-hexen-1-ol with 2-bromopropanoic acid under basic conditions to form the desired ether linkage. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by hydrolysis. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hex-5-enoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ether linkage can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various ether derivatives.
Aplicaciones Científicas De Investigación
2-Hex-5-enoxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 2-Hex-5-enoxypropanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the ether linkage and hexenyl group contribute to the compound’s overall reactivity and binding affinity. These interactions can influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
2-Hex-5-enoxyacetic acid: Similar structure but with an acetic acid moiety.
2-Hex-5-enoxybutanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness: 2-Hex-5-enoxypropanoic acid is unique due to its specific combination of a hexenyl group and a propanoic acid moiety linked through an ether bond. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propiedades
Fórmula molecular |
C9H16O3 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
2-hex-5-enoxypropanoic acid |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-7-12-8(2)9(10)11/h3,8H,1,4-7H2,2H3,(H,10,11) |
Clave InChI |
AJARURYEKUWTFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)OCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid](/img/structure/B13639164.png)





![2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid](/img/structure/B13639201.png)



![Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13639218.png)
![rac-(1R,4R)-5-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B13639222.png)

